![molecular formula C22H20N8O B132036 5-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one CAS No. 151327-03-6](/img/structure/B132036.png)
5-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one is a chemical compound that belongs to the class of triazolopyrimidine derivatives. It has shown potential in the field of scientific research, particularly in the area of biochemistry and physiology.
Mechanism Of Action
The mechanism of action of 5-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one involves the inhibition of cGAS, which is an enzyme involved in the innate immune response. This inhibition leads to a decrease in the production of cyclic GMP-AMP (cGAMP), which is a signaling molecule involved in the activation of the immune response. The compound has also been shown to induce apoptosis in cancer cells, possibly through the activation of the p53 pathway.
Biochemical And Physiological Effects
5-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one has been shown to have inhibitory effects on cGAS, which is involved in the innate immune response. This inhibition leads to a decrease in the production of cGAMP, which is a signaling molecule involved in the activation of the immune response. The compound has also been shown to induce apoptosis in cancer cells, possibly through the activation of the p53 pathway.
Advantages And Limitations For Lab Experiments
One advantage of using 5-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one in lab experiments is its potential as an inhibitor of cGAS, which is involved in the innate immune response. This inhibition can be useful in studying the immune response and its regulation. However, one limitation of using this compound is its potential toxicity and the need for careful handling and disposal.
Future Directions
There are several future directions for the study of 5-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one. One direction is to further investigate its potential as an anti-cancer agent, particularly in inducing apoptosis in cancer cells. Another direction is to study its effects on the immune response in vivo, as well as its potential as a therapeutic agent for autoimmune diseases. Additionally, further studies can be conducted to optimize the synthesis method and improve the purity and yield of the compound.
Synthesis Methods
The synthesis of 5-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one involves the condensation of 2-(2H-tetrazol-5-yl)aniline with 4-(chloromethyl)benzophenone, followed by the reaction with propylamine and 2-amino-4,6-dimethylpyrimidine. The final product is obtained after purification by column chromatography and recrystallization.
Scientific Research Applications
5-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one has been studied for its potential use in the field of biochemistry and physiology. It has shown to have inhibitory effects on the enzyme cyclic GMP-AMP synthase (cGAS), which is involved in the innate immune response. This compound has also been investigated for its potential as an anti-cancer agent, as it has shown to induce apoptosis in cancer cells.
properties
CAS RN |
151327-03-6 |
|---|---|
Product Name |
5-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
Molecular Formula |
C22H20N8O |
Molecular Weight |
412.4 g/mol |
IUPAC Name |
5-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C22H20N8O/c1-2-5-19-18(21(31)30-22(25-19)23-13-24-30)12-14-8-10-15(11-9-14)16-6-3-4-7-17(16)20-26-28-29-27-20/h3-4,6-11,13H,2,5,12H2,1H3,(H,23,24,25)(H,26,27,28,29) |
InChI Key |
AEKCVZKCCLHOMW-UHFFFAOYSA-N |
SMILES |
CCCC1=C(C(=O)N2C(=N1)N=CN2)CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5 |
Canonical SMILES |
CCCC1=C(C(=O)N2C(=N1)N=CN2)CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5 |
synonyms |
s-triazolo(1,5-a)pyrimidin-7-ol, 5-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)-methyl)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



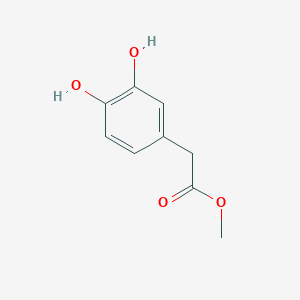
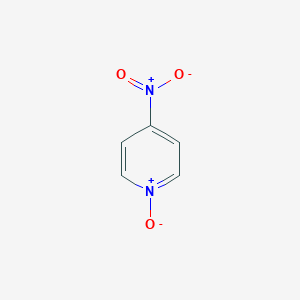
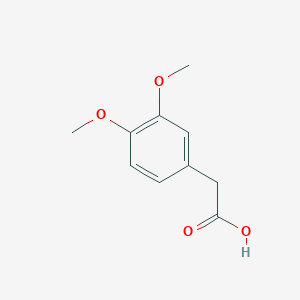
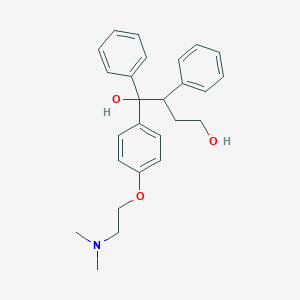
![4-[3-(Trifluoromethyl)phenyl]semicarbazide hydrochloride](/img/structure/B131963.png)
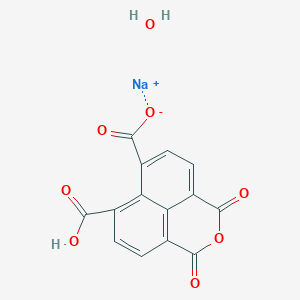
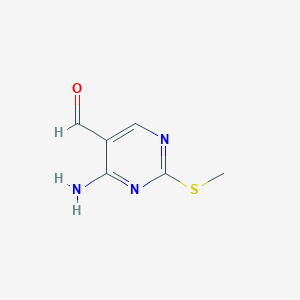
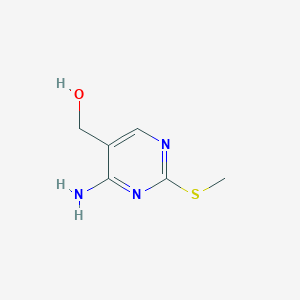
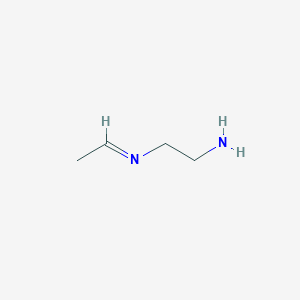
![Ethyl (3S,4R,5S)-4-amino-5-azido-3-[(pentan-3-yl)oxy]cyclohex-1-ene-1-carboxylate](/img/structure/B131974.png)
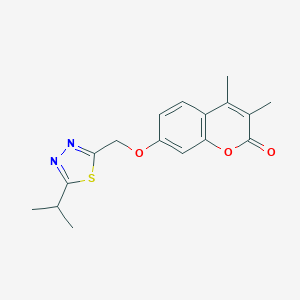
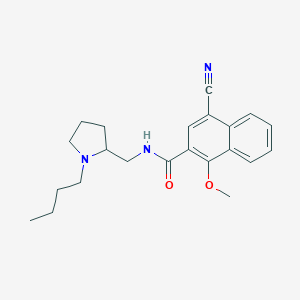
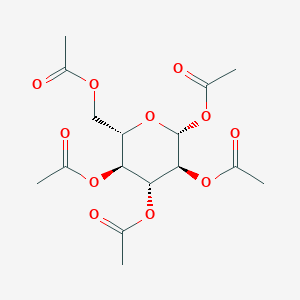
![(3beta,17alpha)-3-{[tert-Butyl(dimethyl)silyl]oxy}pregn-5-en-20-one](/img/structure/B131989.png)